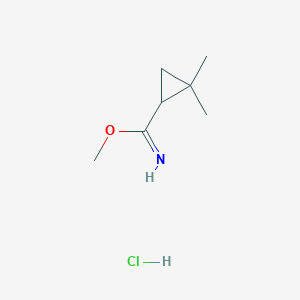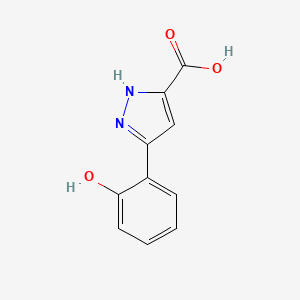![molecular formula C7H12N4O2S B2494346 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 397291-10-0](/img/structure/B2494346.png)
2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a useful research compound. Its molecular formula is C7H12N4O2S and its molecular weight is 216.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Triazole Derivatives in Drug Development
Triazole derivatives, including those similar to the specified compound, have garnered attention in pharmaceutical research due to their wide range of biological activities. Notably, triazole compounds have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This interest stems from triazoles' success in the pharmaceutical market, prompting ongoing research into new methods of synthesis and biological evaluation for potential therapeutic uses (Ferreira et al., 2013).
Agricultural and Industrial Applications
Amino-1,2,4-triazoles serve as key raw materials in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the manufacturing of heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their versatility in biotechnology, energy, and chemistry (Nazarov et al., 2021).
Antioxidant and Antiradical Activities
Specific derivatives of 1,2,4-triazoles, such as those containing a thiogroup, exhibit high antioxidant and antiradical activities. These compounds have been compared to biogenic amino acids like cysteine for their potential health benefits, especially in patients exposed to high doses of radiation, indicating their protective effects against oxidative stress (Kaplaushenko, 2019).
Advanced Synthesis Techniques
The synthesis and physico-chemical study of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives, have been a focus area, underlining the compound's significance in pharmaceutical, medical, and veterinary fields. These derivatives are also explored for applications in engineering, metallurgy, and agriculture, demonstrating their broad utility and potential for innovation in synthetic methodologies (Parchenko, 2019).
Mecanismo De Acción
Target of Action
Similar compounds, such as azoles, are known to target heme proteins, which cocatalyze cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets through the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Similar compounds are known to affect the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Result of Action
Similar compounds are known to inhibit the growth of fungi by disrupting the integrity of their cell membranes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1,2,4-triazoles, including 2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, are largely due to their ability to form hydrogen bonds and dipole interactions with biological receptors This allows them to participate in a variety of biochemical reactions
Molecular Mechanism
It is known that triazoles can bind to the iron in the heme moiety of CYP-450 enzymes . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors in the biological system , suggesting that they may be involved in various metabolic pathways.
Propiedades
IUPAC Name |
2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-2-3-5-9-10-7(11(5)8)14-4-6(12)13/h2-4,8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMSXTGJVFHQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2494263.png)
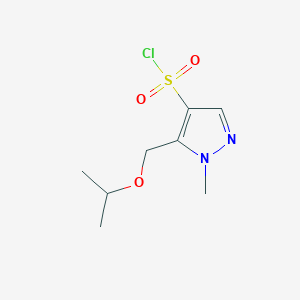
![N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2494266.png)

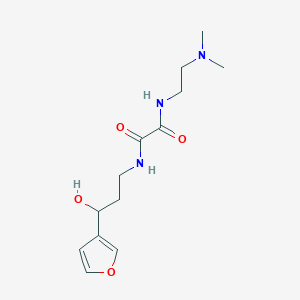
![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)
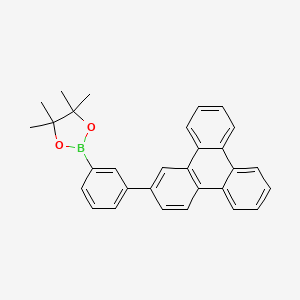

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)
![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
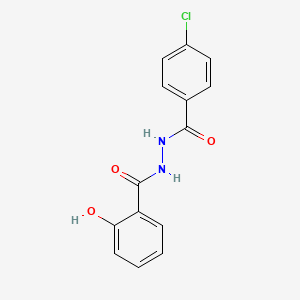
![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)
